{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with amino, bromo, and methanol groups. Its molecular formula is C6H5BrN4O, and it has a molecular weight of 213.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the pyrrolo[2,1-f][1,2,4]triazine core.
Multistep Synthesis: This approach involves multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. These methods are scaled up to produce the compound in larger quantities while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and bromo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of {4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar heterocyclic structure and is also studied for its biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, bromo, and methanol groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H7BrN4O |
---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol |
InChI |
InChI=1S/C7H7BrN4O/c8-5-4(2-13)1-12-6(5)7(9)10-3-11-12/h1,3,13H,2H2,(H2,9,10,11) |
InChI Key |
APJQWFWXDDEHKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2N1N=CN=C2N)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.